

Chrysophenine dye synthesis and purification methods

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An In-depth Technical Guide to the Synthesis and Purification of Chrysophenine Dye

Introduction

Chrysophenine, also known as Direct Yellow 12 or Chrysophenine G, is a water-soluble disazo stilbene dye.[1] Its chemical formula is C₃₀H₂₆N₄Na₂O₈S₂.[1] Valued for its bright golden-yellow color, it is extensively used in the textile industry for dyeing cellulosic materials like cotton, linen, and paper, as well as for silk and wool.[1][2] Chrysophenine is a direct dye, meaning it can be applied to fibers without the need for a mordant.[1] This guide provides a detailed overview of the synthesis and purification methods for Chrysophenine, intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Quantitative Data

The properties of **Chrysophenine** G are summarized below. Data is compiled from various industrial suppliers and scientific resources.

Table 1: Physicochemical Properties of Chrysophenine



Property	Value	Reference(s)
Chemical Formula	C30H26N4Na2O8S2	[1][2]
Molar Mass	680.66 g/mol	[1][2]
CAS Number	2870-32-8	[1]
Appearance	Orange to deep yellow powder	[1][2]
Melting Point	174 °C or >300 °C (decomposes)	[1][3]
Solubility in Water	Soluble; 30 g/L at 80 °C	[1][2]

Table 2: Technical Specifications of Commercial Chrysophenine G

Parameter	Value	Reference(s)
Purity	~95% to 98%	[3][4]
Strength	200% (Standard)	[2][3]
pH (aqueous solution)	7 - 8	[3]
Moisture Content	≤ 5%	[2][3]
Light Fastness	Good	[2]
Washing Fastness	Good	[2]

Synthesis of Chrysophenine

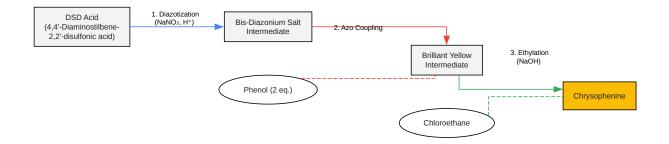
The industrial synthesis of **Chrysophenine** is a multi-step process that begins with the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). This is followed by a coupling reaction with phenol and a final ethylation step.[5][6][7] An alternative description states that **Chrysophenine** is obtained by reacting Brilliant Yellow (the intermediate formed after the coupling step) with chloroethane to convert the hydroxyl groups into ether groups.[1]

Synthesis Pathway



The synthesis proceeds through three main stages:

- Diazotization: DSD acid is treated with sodium nitrite in an acidic medium to form a bisdiazonium salt.
- Azo Coupling: The bis-diazonium salt then undergoes an electrophilic aromatic substitution reaction with two equivalents of phenol.[5][8] This reaction typically occurs at the para position of the phenol.
- Ethylation: The resulting intermediate, Brilliant Yellow, is treated with an ethylating agent, such as chloroethane, under alkaline conditions to convert the two phenolic hydroxyl groups into ethoxy groups, yielding the final **Chrysophenine** dye.[1][5]



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Caption: Chemical synthesis pathway of **Chrysophenine** dye.

Experimental Protocol: Synthesis

The following protocol is based on a patented industrial process.[5]

Step 1: Diazotization of DSD Acid

- Prepare a solution by dissolving DSD acid, sodium carbonate, and sodium nitrite in water.
 The molar ratio of DSD acid to sodium carbonate to sodium nitrite should be approximately 1:(2-3):(5-7).[5]
- Cool the mixture to 3-5 °C in an ice bath.



 Slowly add a mineral acid (e.g., hydrochloric acid) while stirring vigorously to generate the bis-diazonium salt. Maintain the temperature below 5 °C throughout the addition.

Step 2: Azo Coupling

- Prepare a separate alkaline solution of phenol (sodium phenolate) by dissolving phenol in an aqueous sodium hydroxide solution.
- Slowly add the cold diazonium salt solution from Step 1 to the sodium phenolate solution. The molar ratio of the diazo solution to sodium phenylate should be 1:(4-6).[5]
- Maintain the temperature below 10 °C and continue stirring. A precipitate of the intermediate dye (Brilliant Yellow) will form.

Step 3: Ethylation

- Isolate the intermediate dye precipitate by filtration.
- Transfer the filter cake to a pressure-resistant reactor containing ethanol, sodium carbonate, sodium hydroxide, and chloroethane.[6]
- Seal the reactor and heat the mixture to approximately 100 °C under pressure (e.g., 0.35 MPa).
- Maintain the reaction for 18-20 hours.[5]
- After the reaction is complete, cool the reactor, reduce the pressure, and proceed to purification.

Purification of Chrysophenine

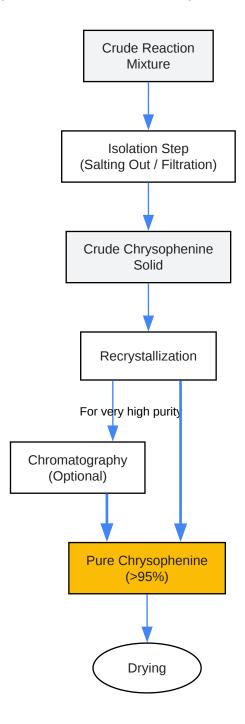
Crude synthetic dyes contain impurities, including starting materials, by-products, and inorganic salts. Purification is essential to achieve the desired color strength, purity, and stability.

Common methods include salting out, recrystallization, and chromatography.

Purification Workflow



A typical purification process involves isolating the crude product, washing it, and then employing one or more techniques to remove residual impurities.



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Caption: General experimental workflow for dye purification.

Experimental Protocols: Purification

Foundational & Exploratory





Method 1: Salting Out This technique reduces the solubility of the dye in the aqueous reaction medium by adding a large amount of an electrolyte, causing the dye to precipitate.

- Following the ethylation step, distill the reaction mixture to recover excess ethanol.[5]
- To the remaining aqueous solution, add a salting-out agent. Anhydrous sodium sulfate is preferred over sodium chloride as it reduces equipment corrosion and can increase the yield.
- Heat the mixture to approximately 80 °C to facilitate the formation of a filterable precipitate.
 [5]
- Filter the hot solution to collect the precipitated **Chrysophenine** dye.
- Wash the filter cake with a minimal amount of a hot brine solution to remove entrained impurities.
- Dry the purified product in a drying tower or oven.[5]

Method 2: Recrystallization Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[9]

- Solvent Selection: Choose a suitable solvent. Water is a good candidate as
 Chrysophenine's solubility is significantly higher in hot water than in cold water.[6][7]
 Ethanol can also be used.[6]
- Dissolution: Place the crude **Chrysophenine** solid in a flask and add a minimum amount of the chosen solvent (e.g., water). Heat the mixture to boiling while stirring until the dye is completely dissolved.[10]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, its ability to dissolve the dye decreases, leading to the formation of pure crystals.[10][11] Cooling further in an ice bath can maximize the yield.[11]



- Crystal Collection: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals to remove the last traces of solvent.

Method 3: Chromatographic Purification For achieving very high purity, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]

- Sample Preparation: Dissolve the crude or partially purified dye in a suitable solvent. The sample should be filtered to remove any particulate matter before loading onto the column.
- Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18-bonded silica for reversed-phase).
- Mobile Phase Selection: Develop a solvent system (mobile phase) that provides good separation between the **Chrysophenine** dye and its impurities.
- Elution: Load the sample onto the column and begin eluting with the mobile phase. Collect fractions as they exit the column.
- Analysis and Collection: Monitor the fractions (e.g., by UV-Vis spectroscopy or TLC) to identify those containing the pure dye. Combine the pure fractions.
- Solvent Removal: Remove the solvent from the combined pure fractions, typically using a rotary evaporator, to obtain the final purified solid dye.

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